2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride

Vue d'ensemble

Description

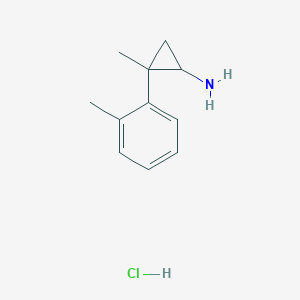

2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride is a synthetic organic compound with the molecular formula C11H16ClN It is characterized by a cyclopropane ring substituted with a 2-methylphenyl group and an amine group, forming a hydrochloride salt

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:

-

Formation of the Cyclopropane Ring: : The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor. For instance, diazomethane can be used to generate the cyclopropane ring from an appropriate alkene.

-

Substitution with 2-Methylphenyl Group: : The introduction of the 2-methylphenyl group can be achieved through a Friedel-Crafts alkylation reaction. This involves the reaction of a benzene derivative with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

-

Amination: : The amine group can be introduced via a nucleophilic substitution reaction. This step involves the reaction of the cyclopropane derivative with an amine under suitable conditions.

-

Formation of Hydrochloride Salt: : Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, typically involving the amine group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

-

Reduction: : Reduction reactions can target the cyclopropane ring or the aromatic ring. Catalytic hydrogenation using palladium on carbon is a common method.

-

Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Nitric acid, sulfuric acid, aluminum chloride.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Hydrogenated derivatives of the cyclopropane or aromatic ring.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₅ClN

- Molecular Weight : Approximately 197.71 g/mol

- Structure : The compound features a cyclopropane ring substituted with a methyl group and a 2-methylphenyl group, contributing to its reactivity and interaction with biological targets.

Medicinal Chemistry

The compound is primarily explored for its role as a precursor in drug development. Its structural features may allow for specific interactions with biological targets, making it a candidate for further exploration in pharmacology.

- Potential Therapeutic Uses : Investigated for its ability to modulate enzymatic activity related to various diseases.

- Synthesis of Derivatives : The compound can undergo various chemical reactions (e.g., oxidation, reduction, substitution) to create derivatives with altered biological activities or improved pharmacological properties.

Biological Research

In biological contexts, 2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride serves as a model compound for studying cyclopropane-containing amines.

- Buffering Agent : Functions as a non-ionic organic buffering agent, maintaining pH levels in cell cultures between 6 and 8.5, crucial for biochemical assays.

- Receptor Interaction Studies : Preliminary studies suggest that it may interact with specific receptors or enzymes, influencing physiological responses.

Industrial Applications

The compound has potential uses in the production of specialty chemicals and materials due to its unique properties.

In Vitro Studies

Research indicates that derivatives of cyclopropylamines exhibit varying potencies against β-secretase (BACE1). Structural modifications can significantly enhance biological activity, suggesting that the introduction of geminal methyl groups improves potency.

Pharmacological Screening

Broad screenings of compounds similar to this one have indicated promising results for selective activation of serotonin receptors, which play critical roles in various neurological conditions.

Safety Profiles

Compounds derived from this scaffold have shown favorable profiles in safety assessments, including hERG testing, indicating low risk for cardiac side effects.

Mécanisme D'action

The mechanism of action of 2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and amine group can participate in binding interactions, influencing the activity of the target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Methyl-2-phenylcyclopropan-1-amine hydrochloride

- 2-Methyl-2-(4-methylphenyl)cyclopropan-1-amine hydrochloride

- 2-Methyl-2-(2-chlorophenyl)cyclopropan-1-amine hydrochloride

Uniqueness

Compared to similar compounds, 2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride is unique due to the specific positioning of the methyl group on the phenyl ring. This structural feature can influence its reactivity and interactions, making it distinct in terms of its chemical and biological properties.

Activité Biologique

2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly as a selective agonist for serotonin receptors. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Profile

The compound exhibits notable activity as a 5-HT_2C receptor agonist , which is significant in the context of neuropharmacology. The following table summarizes its receptor selectivity and potency:

| Receptor Type | EC50 (nM) | Selectivity (over 5-HT_2A/5-HT_2B) |

|---|---|---|

| 5-HT_2A | 585 | 120-fold |

| 5-HT_2B | 65 | 14-fold |

| 5-HT_2C | 4.8 | - |

This data indicates that this compound is a potent and selective agonist for the 5-HT_2C receptor , which plays a crucial role in various physiological processes including mood regulation and appetite control .

The mechanism by which this compound acts involves the activation of the Gq protein-coupled signaling pathway . Upon binding to the 5-HT_2C receptor, it induces intracellular calcium mobilization, which is critical for downstream signaling processes. This was demonstrated in studies utilizing HEK-293 cells stably expressing the receptor .

Case Studies and Research Findings

Several studies have evaluated the effects of this compound in vivo. For instance, in animal models, administration of the compound at doses ranging from 10 to 60 mg/kg resulted in decreased immobility time in forced swim tests, suggesting potential antidepressant-like effects .

Additional Observations

In addition to its effects on mood-related behaviors, research has indicated that compounds similar to this compound may also influence metabolic pathways related to obesity and anxiety disorders. The selectivity for the 5-HT_2C receptor over other serotonin receptors (such as 5-HT_2A and 5-HT_2B ) is particularly noteworthy as it may minimize side effects commonly associated with less selective agents .

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | Receptor Selectivity | EC50 (nM) at 5-HT_2C |

|---|---|---|

| Compound A (similar structure) | Moderate | 10 |

| Compound B (different structure) | High | 50 |

| This compound | High | 4.8 |

This table illustrates that while other compounds may exhibit varying degrees of selectivity and potency, the target compound stands out due to its exceptional efficacy at the 5-HT_2C receptor .

Propriétés

IUPAC Name |

2-methyl-2-(2-methylphenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-8-5-3-4-6-9(8)11(2)7-10(11)12;/h3-6,10H,7,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLDUEGOJHABMOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2(CC2N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.